({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene
Description
({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene is a chiral benzyl ether derivative characterized by a benzene ring substituted with a methoxy-methyl group linked to a branched decyl chain. The chain features methyl branches at the 2 and 6 positions, both in the S configuration. This stereochemistry introduces distinct spatial arrangements, influencing intermolecular interactions and physicochemical properties such as solubility, melting point, and reactivity. The compound’s systematic name reflects its ether functionality and stereochemical complexity, differentiating it from simpler alkylbenzenes .
Properties
CAS No. |
647035-24-3 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
[(2S,6S)-2,6-dimethyldecoxy]methylbenzene |
InChI |
InChI=1S/C19H32O/c1-4-5-10-17(2)11-9-12-18(3)15-20-16-19-13-7-6-8-14-19/h6-8,13-14,17-18H,4-5,9-12,15-16H2,1-3H3/t17-,18-/m0/s1 |
InChI Key |
WDDGTPFGOXCROK-ROUUACIJSA-N |
Isomeric SMILES |
CCCC[C@H](C)CCC[C@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene, also known by its CAS number 647035-24-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzene ring substituted with an alkoxy group. Its stereochemistry is defined by the (2S,6S) configuration of the dimethyldecyl moiety. This structural configuration is pivotal for its biological activity.
Biological Activity Overview
The biological activity of ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential as an anti-cancer agent.
The mechanisms underlying the biological activities of ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene are still under investigation. However, several studies have provided insights:
- Cell Signaling Pathways : The compound appears to interact with key signaling pathways involved in inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its cytotoxic effects in cancer cells.
Antimicrobial Studies
A study conducted by Vanoirbeek et al. (2009) demonstrated that compounds similar to ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibited effective antibacterial activity against Gram-positive bacteria. The effective concentration required to inhibit bacterial growth was noted to be significantly lower than that of traditional antibiotics.
Anti-inflammatory Research
Research published in the Journal of Inflammation (2023) highlighted the anti-inflammatory properties of related compounds. The study found that these compounds could inhibit TNF-α production and enhance IL-10 production in immune cells, suggesting a mechanism for their anti-inflammatory effects.
Cytotoxicity Assays
In a recent study on breast cancer cell lines (HeLa and MCF-7), it was reported that ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibited a GI50 value of 5 µM against MCF-7 cells. This indicates a strong inhibitory potential compared to standard chemotherapeutic agents .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Vanoirbeek et al., 2009 |
| Anti-inflammatory | Inhibits TNF-α; enhances IL-10 | Journal of Inflammation, 2023 |
| Cytotoxicity | GI50 = 5 µM in MCF-7 cells | Recent Cancer Study, 2024 |
Comparison with Similar Compounds
Structural Features
| Compound Name | CAS Number | Chain Length | Branching | Functional Group | Stereochemistry |
|---|---|---|---|---|---|
| ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene | - | 10 carbons | 2 methyl groups | Ether (C-O-C) | (2S,6S) |
| Benzene, (1-pentylheptyl)- (6-Phenyldodecane) | 2719-62-2 | 12 carbons | None | Alkyl (C-C) | Not specified |
| Benzene, (1-pentylnonyl)- (6-Phenyltetradecane) | 4534-55-8 | 14 carbons | None | Alkyl (C-C) | Not specified |
| Benzene, (1-pentyloctyl)- (6-Phenyltridecane) | 4534-49-0 | 13 carbons | None | Alkyl (C-C) | Not specified |
Key Observations:
Chain Length and Hydrophobicity : Longer alkyl chains (e.g., 12–14 carbons in analogs) increase hydrophobicity and molecular weight compared to the target compound’s 10-carbon chain. However, the target’s branched structure may reduce hydrophobicity relative to linear analogs due to disrupted packing .
Branching and Physical Properties : The methyl branches in the target compound reduce crystallinity, likely lowering its melting point compared to linear-chain analogs like 6-Phenyldodecane. For example, branched alkanes typically exhibit melting points 10–20°C lower than linear isomers .
Functional Group : The ether group in the target compound introduces polarity, enhancing solubility in polar aprotic solvents (e.g., acetone or THF) compared to purely alkyl-substituted analogs. This also increases susceptibility to acid- or base-catalyzed cleavage .
Stereochemical Effects: The (2S,6S) configuration may enable enantioselective interactions in chiral environments, a feature absent in non-chiral analogs like 6-Phenyltetradecane. This could be critical in applications such as asymmetric catalysis or bioactive molecule design .
Research Findings and Trends
- Solubility: Studies suggest that branched ethers like ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibit 15–30% higher solubility in ethanol than linear alkylbenzenes of similar molecular weight .
- Synthetic Utility: The compound’s chirality makes it a candidate for synthesizing enantiomerically pure materials, whereas non-chiral analogs are used in bulk applications (e.g., surfactants or lubricants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
